4-bromo-2-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-ETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of bromine, ethoxy, methoxy, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-ETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including electrophilic aromatic substitution and coupling reactionsThe indole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-ETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions, including palladium and copper catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-BROMO-2-ETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-BROMO-2-ETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety, in particular, is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may act by modulating enzyme activity, altering signal transduction pathways, or interacting with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Shares the bromine and methoxy groups but lacks the indole and sulfonamide moieties.
2-Ethoxybenzenesulfonamide: Contains the ethoxy and sulfonamide groups but lacks the bromine and indole moieties.
5-Methoxy-2-methylindole: Features the indole and methoxy groups but lacks the bromine, ethoxy, and sulfonamide moieties
Uniqueness
4-BROMO-2-ETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H23BrN2O4S |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
4-bromo-2-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H23BrN2O4S/c1-4-27-19-11-14(21)5-8-20(19)28(24,25)22-10-9-16-13(2)23-18-7-6-15(26-3)12-17(16)18/h5-8,11-12,22-23H,4,9-10H2,1-3H3 |
InChI Key |
DLCCEOHUUQLXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.